molecular formula C21H25N3O2S B2507405 Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate CAS No. 892269-52-2

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate

Cat. No.: B2507405
CAS No.: 892269-52-2
M. Wt: 383.51
InChI Key: WPXVQFXVQQAJRV-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core linked via a thiourea (-NH-CS-NH-) group to a piperazine ring substituted with a 2,5-dimethylphenyl moiety. Its structure combines aromatic, heterocyclic, and thiourea functionalities, making it relevant for applications in medicinal chemistry (e.g., receptor targeting) or agrochemical development. Key structural attributes include:

  • Benzoate ester: Enhances lipophilicity and metabolic stability.
  • Thiourea linker: Facilitates hydrogen bonding and metal coordination.
  • Piperazine-aryl substitution: Modulates steric and electronic interactions with biological targets.

Properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15-8-9-16(2)19(14-15)23-10-12-24(13-11-23)21(27)22-18-7-5-4-6-17(18)20(25)26-3/h4-9,14H,10-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXVQFXVQQAJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are scalable and efficient methods. These methods allow for the production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 4-[({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbothioyl)amino]benzoate ()
  • Structural Differences :
    • Piperazine substituent: 5-(trifluoromethyl)pyridinyl vs. 2,5-dimethylphenyl.
    • Position of benzoate substitution: Para (C4) vs. ortho (C2).
  • The para-substituted benzoate may alter steric interactions compared to the ortho-substituted analogue.
2.2. 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
  • Structural Differences :
    • Core structure: Pentanamide chain vs. benzoate-thiourea.
    • Piperazine substituent: 2,4-Dichlorophenyl vs. 2,5-dimethylphenyl.
  • Functional Implications :
    • Dichlorophenyl groups enhance halogen bonding, often improving receptor selectivity (e.g., dopamine D3 receptors) .
    • The amide linker may reduce metabolic stability compared to the thiourea group.
2.3. Metsulfuron Methyl Ester ()
  • Structural Differences :
    • Core: Sulfonylurea-triazine vs. benzoate-thiourea-piperazine.
    • Functional groups: Sulfonylurea (herbicidal activity) vs. thiourea (versatile binding).
  • Functional Implications :
    • Sulfonylurea targets acetolactate synthase in plants, while the thiourea-piperazine structure may interact with mammalian receptors .
2.4. Methyl 4-[2-(4-Phenethylpiperazino)-1-diazenyl]benzoate ()
  • Structural Differences :
    • Linker: Azo (-N=N-) vs. thiourea.
    • Piperazine substituent: Phenethyl vs. 2,5-dimethylphenyl.
  • Functional Implications :
    • The azo group introduces photochemical reactivity, useful in dyes or prodrugs, whereas thiourea supports stable hydrogen bonding .

Comparative Data Table

Compound Name Piperazine Substituent Linker Type Key Applications Notable Properties Reference
Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate 2,5-Dimethylphenyl Thiourea Medicinal chemistry High lipophilicity, receptor targeting N/A
Methyl 4-[({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbothioyl)amino]benzoate 5-Trifluoromethylpyridinyl Thiourea CNS drug candidates Enhanced BBB penetration
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl Amide Dopamine D3 receptor ligands Halogen bonding, selectivity
Metsulfuron Methyl Ester Triazine-sulfonylurea Sulfonylurea Herbicides Enzyme inhibition (ALS)
Methyl 4-[2-(4-Phenethylpiperazino)-1-diazenyl]benzoate Phenethyl Azo Photodynamic applications Light-sensitive reactivity

Key Research Findings

  • Piperazine Substitution :
    • Electron-deficient groups (e.g., trifluoromethyl, chlorophenyl) improve receptor affinity in CNS targets .
    • Bulky substituents (e.g., 2,5-dimethylphenyl) may enhance selectivity by reducing off-target interactions.
  • Linker Chemistry :
    • Thiourea linkers offer stronger hydrogen-bonding capacity than amides or azo groups .
    • Sulfonylurea linkers are specialized for agrochemical activity, unlike thiourea’s broader medicinal applications .

Biological Activity

Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a benzoate moiety. Its structural formula can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure is crucial for understanding its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds related to this compound have shown promising results in inhibiting cell proliferation in vitro.

Table 1: Antitumor Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMGC-80310.5Apoptosis induction
Compound BHepG-215.3Cell cycle arrest
This compoundSKOV-3TBDTBD

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds similar to this compound have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
  • Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Oxidative Stress Induction : Some derivatives promote oxidative stress in tumor cells, enhancing their cytotoxic effects.

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:

  • Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a piperazine derivative exhibited significant antitumor activity against breast cancer models, leading to further investigations into its mechanism involving apoptosis and autophagy pathways .
  • Neuropharmacology Research : Research conducted on piperazines indicated their potential as anxiolytic agents in animal models, suggesting that this compound may similarly influence mood-regulating pathways .

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